molecular formula C22H14NiO4 B1590886 Nickel naphthenate CAS No. 61788-71-4

Nickel naphthenate

Cat. No.: B1590886
CAS No.: 61788-71-4
M. Wt: 401 g/mol
InChI Key: UIEKYBOPAVTZKW-UHFFFAOYSA-L
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Description

Nickel naphthenate are a class of compounds formed by the reaction of naphthenic acids with nickel ions. Naphthenic acids are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. These acids are known for their role in corrosion and emulsion stabilization in the oil industry. Nickel salts of naphthenic acids are used in various industrial applications due to their unique chemical properties .

Mechanism of Action

Target of Action

Naphthenic acids, nickel salts primarily target the metal ions in diverse applications . Naphthenic acids are a complex mixture of predominately alkyl-substituted cycloaliphatic carboxylic acids and a small amount of acyclic acids present in crude oil, heavy oil, and in oil sands bitumen . They are toxic components in refinery wastewater and in oil sand extraction water and lead to corrosion problems within the oil refineries .

Mode of Action

The mode of action of Naphthenic acids, nickel salts involves a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production They are covalent, hydrophobic coordination complexes .

Biochemical Pathways

It is known that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway, which can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme a (coa) thioesters . Anaerobic NA degradation has also been reported via the production of benzoyl-CoA as an intermediate and/or through the involvement of methanogens or nitrate, sulfate, and iron reducers .

Pharmacokinetics

It is known that naphthenic acids are a complex mixture of organic compounds released during bitumen extraction from mined oil sands that are important contaminants of oil sands process-affected water (ospw) .

Result of Action

The result of the action of Naphthenic acids, nickel salts is the formation of organic salts as the reservoir fluid is depressurized during normal production . These salts can cause corrosion problems within the oil refineries . Moreover, they are toxic to aquatic organisms and, therefore, are a main target compound for OSPW .

Action Environment

The action of Naphthenic acids, nickel salts is influenced by environmental factors. For instance, the presence of specific electron acceptors, trace elements, and the composition of the microbial community can affect the degradation of naphthenic acids . Moreover, the formation of metal naphthenates can occur in more acidic reservoirs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from petroleum distillates using aqueous base extraction. The resulting naphthenic acids are then reacted with nickel salts under controlled conditions to form nickel naphthenates. The reaction is usually carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of nickel naphthenates involves the continuous extraction of naphthenic acids from crude oil fractions, followed by their reaction with nickel salts. The process is optimized to maximize yield and purity, often involving multiple extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions: Nickel naphthenates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nickel naphthenates have diverse applications in scientific research:

Comparison with Similar Compounds

  • Calcium naphthenates
  • Iron naphthenates
  • Manganese naphthenates

Comparison: Nickel naphthenates are unique due to their specific catalytic properties and higher stability compared to other metal naphthenates. While calcium and iron naphthenates are also used as stabilizers and corrosion inhibitors, nickel naphthenates offer superior performance in high-temperature applications and have distinct antimicrobial properties .

Properties

IUPAC Name

naphthalene-2-carboxylate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEKYBOPAVTZKW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark-green and viscous; Not soluble in water; [MSDSonline]
Record name Nickel naphthenate
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CAS No.

61788-71-4
Record name Naphthenic acids, nickel salts
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Record name Naphthenic acids, nickel salts
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Record name Naphthenic acids, nickel salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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